SPDB

Übersicht

Beschreibung

Die Datenbank für Einzelzell-Proteomik (SPDB) ist ein umfassendes Repository für allgemeine Einzelzell-Proteomikdaten. Sie umfasst sowohl Antikörper-basierte als auch Massenspektrometrie-basierte Einzelzell-Proteomik und bietet Datensatz-/Proteinsuche, Visualisierung und Download in einheitlichen Formaten .

Vorbereitungsmethoden

This compound integriert umfangreiche Einzelzell-Proteomik-Datensätze aus verschiedenen BioTechnologien. Die Vorbereitung umfasst die Sammlung und Standardisierung von Daten aus verschiedenen Quellen, darunter Antikörper-basierte und Massenspektrometrie-basierte Technologien . Die Daten werden verarbeitet und für eine einfache Interaktion mit der nachgelagerten Analyse formatiert .

Wissenschaftliche Forschungsanwendungen

SPDB wird in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt, darunter:

Biologie: Liefert Erkenntnisse über das Zellverhalten, die Entwicklung und Krankheitsmechanismen.

Industrie: Unterstützt die Entwicklung von Biotechnologien und die Standardisierung von Proteomikdaten.

Wirkmechanismus

This compound-Reagenzien, wie z. B. Mirvetuximab Soravtansin, wirken über eine Antikörper-vermittelte Endozytose. Die Verbindung wird von Tumorzellen aufgenommen, in Lysosomen transportiert und durch proteolytische Spaltung zu Lysin-Nε-Sulfo-SPDB-DM4 abgebaut . Dieser Prozess beinhaltet die intrazelluläre Reduktion und S-Methylierung des Lysin-DM4-Kataboliten .

Wirkmechanismus

Target of Action

N-Succinimidyl 4-(2-pyridyldithio)butanoate, also known as SPDB, is a bifunctional linker molecule commonly used in Antibody-Drug Conjugates (ADCs) research. The primary targets of this compound are the specific antigens on the surface of cancer cells . The antibody part of the ADC is designed to bind to these antigens, allowing for targeted delivery of the cytotoxic drug to cancer cells.

Mode of Action

The mode of action of N-Succinimidyl 4-(2-pyridyldithio)butanoate involves its role as a linker in ADCs. Once the ADC is delivered to the target cancer cells via the antibody, the this compound linker can be cleaved under specific conditions, releasing the cytotoxic drug in the vicinity of the tumor cells. This targeted delivery allows for the destruction of cancer cells while minimizing damage to healthy cells .

Biochemical Pathways

The biochemical pathways affected by N-Succinimidyl 4-(2-pyridyldithio)butanoate are primarily related to the cytotoxic action of the drug payload in the ADC . Upon internalization of the ADC, the cytotoxic drug is released, causing cell cycle termination and cell apoptosis . The drug can also diffuse into adjacent cells even if the cells are target-negative, resulting in cell death, a phenomenon termed “bystander killing” .

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl 4-(2-pyridyldithio)butanoate are closely tied to the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) properties of the ADC influence its bioavailability and therapeutic efficacy . The maximum tolerated dose of an ADC containing this compound has been identified as 100 mg/m2 .

Result of Action

The result of the action of N-Succinimidyl 4-(2-pyridyldithio)butanoate is the targeted destruction of cancer cells . By facilitating the delivery of cytotoxic drugs to cancer cells, this compound contributes to the potent antitumor activity of ADCs . This results in the termination of the cell cycle and apoptosis in cancer cells .

Action Environment

The action environment can influence the efficacy and stability of N-Succinimidyl 4-(2-pyridyldithio)butanoate. For instance, the stability of this compound and other disulfide linkers can be affected by high concentrations of glutathione . Additionally, factors such as the density of target antigens on the cancer cells and the internalization rate of the ADC can impact the effectiveness of this compound . It is also worth noting that this compound should be stored in a dry, dark environment at 0 - 4 C for short term or -20 C for long term.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Succinimidyl 4-(2-pyridyldithio)butanoate interacts with various biomolecules in biochemical reactions. It is used to conjugate antibodies with cytotoxic agents, forming ADCs . The specificity of the antibody allows the cytotoxic agent to be delivered directly to tumor cells .

Cellular Effects

The cellular effects of N-Succinimidyl 4-(2-pyridyldithio)butanoate are primarily observed through its role in ADCs. The ADCs can penetrate solid tumors and overcome potential immunogenicity . The cytotoxic agent, once delivered to the cancer cells, can inhibit cell proliferation and induce apoptosis.

Molecular Mechanism

The molecular mechanism of N-Succinimidyl 4-(2-pyridyldithio)butanoate involves its role as a linker in ADCs. It provides a covalent bridge between the cytotoxic agent and the antibody, allowing the cytotoxic agent to be specifically delivered to cancer cells . The linker must also allow rapid and efficient release of the cytotoxic agent upon internalization of the ADC within cancer cells .

Temporal Effects in Laboratory Settings

The effects of N-Succinimidyl 4-(2-pyridyldithio)butanoate over time in laboratory settings are observed through its stability and degradation. The linker is designed to keep the cytotoxic molecule stably attached to the antibody during formulation, storage, and circulation in plasma .

Dosage Effects in Animal Models

In animal models, the effects of N-Succinimidyl 4-(2-pyridyldithio)butanoate vary with different dosages. In BxPC-3 and MKN-45 xenograft mice, administration of an ADC using this linker markedly inhibited tumor growth without significant change in body weight .

Metabolic Pathways

The metabolic pathways involving N-Succinimidyl 4-(2-pyridyldithio)butanoate are primarily related to its role in ADCs. The ADCs are metabolized within cancer cells, leading to the release of the cytotoxic agent .

Transport and Distribution

N-Succinimidyl 4-(2-pyridyldithio)butanoate, as part of an ADC, is transported and distributed within cells and tissues. The ADCs are designed to be selectively taken up by cancer cells, minimizing damage to healthy tissues .

Subcellular Localization

The subcellular localization of N-Succinimidyl 4-(2-pyridyldithio)butanoate is related to its role in ADCs. Once the ADC is internalized by the cancer cell, the cytotoxic agent is released, which can then interact with its target within the cell .

Vorbereitungsmethoden

SPDB integrates abundant single-cell proteomic datasets from various biotechnologies. The preparation involves the collection and standardization of data from multiple sources, including antibody-based and mass spectrometry-based technologies . The data is processed and formatted for convenient interaction with downstream analysis .

Analyse Chemischer Reaktionen

SPDB-Reagenzien, wie z. B. N-Succinimidyl-3-(2-Pyridyldithio)propionat, unterliegen spezifischen Reaktionen. Der aminreaktive Teil von this compound-Reagenzien ist der N-Hydroxysuccinimidester, der in Phosphat-, Carbonat/Bicarbonat- oder Boratpuffern bei pH 7-8 optimal reagiert . Der sulfhydrylreaktive Teil reagiert mit Sulfhydrylen zwischen pH 7 und 8, was zur Verdrängung einer Pyridin-2-thiongruppe führt .

Vergleich Mit ähnlichen Verbindungen

SPDB kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

MCC (Maleimidomethylcyclohexan-1-carboxylat): Ein weiterer Linker, der in Antikörper-Wirkstoff-Konjugaten verwendet wird.

Sulfo-SPDB: Fügt eine geladene polare Gruppe zu der Verbindung hinzu.

Hydrazone: Wird in CMC-544, einem anderen Linkertyp, verwendet.

This compound zeichnet sich durch seine Fähigkeit aus, große Mengen an Einzelzell-Proteomikdaten zu integrieren und zu standardisieren, und bietet so eine umfassende Ressource für Forscher .

Eigenschaften

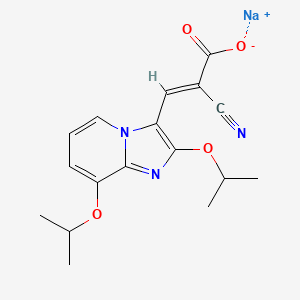

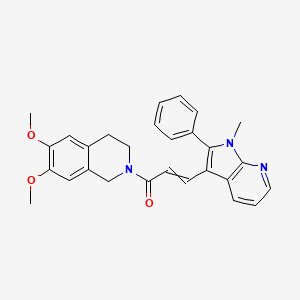

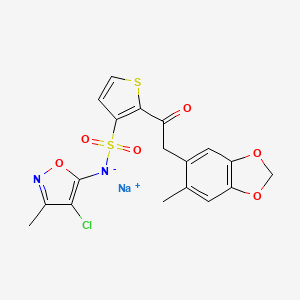

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHOVKSMJRQOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347476 | |

| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115088-06-7 | |

| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115088067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-(2-pyridyldithio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Pyridyldithio)butanoic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-SUCCINIMIDYL 4-(2-PYRIDYLDITHIO)BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX2C2TAW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SPDB contribute to the function of Antibody-Drug Conjugates (ADCs)?

A1: this compound acts as a cleavable linker in ADCs. It forms a bridge between a monoclonal antibody and a cytotoxic payload, typically a maytansinoid like DM1 or DM4 [, , , ]. This linker is designed to be stable in circulation but cleavable within the target cancer cell, releasing the potent cytotoxic agent.

Q2: What happens once the ADC with this compound linker reaches the target cancer cell?

A2: The antibody component of the ADC binds to a specific antigen on the surface of the target cancer cell. This binding triggers internalization of the ADC-antigen complex. Once inside the cell, typically within lysosomes, the this compound linker is cleaved [, , ], releasing the maytansinoid payload.

Q3: How does the release of the maytansinoid impact the cancer cell?

A3: Maytansinoids, such as DM1 and DM4, are potent anti-mitotic agents. Upon release from the ADC, they bind to tubulin, a protein critical for cell division. This binding disrupts the formation of microtubules, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) of the cancer cell [, , , , ].

Q4: Is there a possibility of bystander effect with this compound-linked ADCs?

A4: Yes, research suggests that the lipophilic metabolites of disulfide-linked conjugates, like those using this compound, can exert a bystander effect. This means that they can diffuse to and kill neighboring tumor cells, even those that do not express the target antigen []. The generation of S-methyl DM4, a metabolite observed with this compound-DM4 conjugates, may contribute to this bystander killing effect [].

Q5: What is the molecular formula and weight of this compound?

A5: While not explicitly stated in the provided abstracts, the molecular formula of this compound can be deduced as C11H12N2O3S2, and its molecular weight is 284.36 g/mol.

Q6: Have computational methods been used to understand and improve this compound-linked ADCs?

A6: Yes, researchers are using data from cross-reactive model systems involving this compound-linked ADCs to develop multiscale physiologically-based pharmacokinetic models. These models can help to better understand the impact of factors such as target antigen expression and ADC dose on the effectiveness of these therapies [].

Q7: How does the structure of the linker in an ADC affect its activity?

A7: The structure of the linker influences the stability and cleavage properties of the ADC. For instance, disulfide-containing linkers like this compound and SPP are more readily cleaved in the reducing environment of the cytosol or lysosomes compared to the non-cleavable thioether-based linker SMCC [, ]. This difference in cleavability often translates to higher activity for ADCs containing cleavable linkers.

Q8: Are there structural modifications to this compound that affect its properties in ADCs?

A8: Yes, the addition of hydrophilic groups, such as a negatively charged sulfonate group (sulfo-SPDB), to the this compound linker can significantly enhance its properties. These modifications allow for conjugation of hydrophobic drugs, such as maytansinoids, at higher drug-to-antibody ratios (DAR) without causing aggregation or compromising the ADC's affinity for its target [].

Q9: What challenges are associated with formulating this compound-linked ADCs?

A9: Formulating stable aqueous solutions of ADCs, including those with this compound linkers, can be challenging. One study highlights a new stable aqueous formulation developed for the anti-mesothelin immunoconjugate MF-T-SPDB-DM4. This formulation is suitable for direct therapeutic use and can be lyophilized for improved storage stability. The lyophilized powder can be reconstituted with water, yielding a solution appropriate for therapeutic applications [].

Q10: How does the linker in an ADC affect its pharmacokinetic properties?

A10: The type of linker in an ADC can significantly influence its pharmacokinetic behavior. For instance, studies comparing the pharmacokinetics of anti-CanAg ADCs with different linkers revealed that conjugates with the uncleavable thioether linker SMCC displayed a longer half-life and higher overall exposure in tumor tissues compared to conjugates with cleavable disulfide linkers like this compound [, ].

Q11: What factors can influence the pharmacokinetics of this compound-linked ADCs?

A11: Factors such as target antigen expression levels in normal tissues, ADC dose, and drug-to-antibody ratio (DAR) can significantly impact the pharmacokinetics of ADCs, including those utilizing the this compound linker []. High target antigen expression on normal tissues can lead to lower systemic ADC exposure.

Q12: What types of cancer have been studied using this compound-linked ADCs?

A12: Preclinical and clinical studies have investigated the efficacy of this compound-linked ADCs in a variety of cancer types, including multiple myeloma [, , ], ovarian cancer [, , ], renal cancer [, ], gastric cancer [, ], lung cancer [, , ], colorectal cancer [, , ] and acute myeloid leukemia [].

Q13: Has the efficacy of this compound-linked ADCs been demonstrated in in vivo models?

A13: Yes, this compound-linked ADCs have demonstrated efficacy in various in vivo models, including:

- Xenograft Models: Studies using human tumor xenograft models in mice have shown that this compound-linked ADCs can significantly inhibit tumor growth and prolong survival in models of ovarian cancer [], multiple myeloma [, ], and other cancers [, , , ].

- SCID-hu Model: In a SCID-hu model, where human MM cells are implanted into mice, this compound-linked ADCs significantly inhibited tumor growth and extended survival [, ].

- PDX Models: this compound-linked ADCs have demonstrated potent and durable tumor regressions in patient-derived xenograft (PDX) models of various cancers, including ovarian, renal, lung, colorectal, and triple-negative breast cancer (TNBC) [, , , ].

Q14: What is the significance of testing this compound-linked ADCs in PDX models?

A14: PDX models are considered highly clinically relevant because they closely mimic the heterogeneity and drug response of human tumors. The robust activity observed for this compound-linked ADCs in these models strengthens their potential for clinical translation.

Q15: How does the choice of antibody in an this compound-linked ADC affect its targeting?

A15: The antibody component of the ADC determines its specificity. Researchers select antibodies that bind with high affinity to antigens that are preferentially expressed on the surface of cancer cells compared to normal cells [, , , , , , , , , ]. This selective binding is crucial for targeted delivery of the cytotoxic payload and minimizing off-target effects.

Q16: What factors can impact the tumor delivery of this compound-linked ADCs?

A16: The tumor delivery and penetration of ADCs can be influenced by tumor microenvironment factors such as interstitial fluid pressure, tumor vascularity, and the presence of physical barriers like the extracellular matrix. Additionally, the size and charge of the ADC molecule, along with the expression level and internalization rate of the target antigen, can also impact tumor delivery.

Q17: Are there biomarkers that can predict the efficacy of this compound-linked ADCs?

A17: Yes, one study investigated soluble folate receptor 1 (sFOLR1) as a potential biomarker for IMGN853, an anti-FOLR1 ADC utilizing the this compound linker. This study developed a sandwich ELISA to quantify sFOLR1 levels in patient plasma, aiming to assess its correlation with IMGN853 pharmacokinetics and clinical response [].

Q18: What other biomarkers are being explored in the context of ADC therapy?

A18: Beyond target antigen expression, researchers are actively investigating additional biomarkers that could help predict response, monitor treatment efficacy, and identify potential resistance mechanisms to ADCs. These include: * Proliferation markers: Ki-67* DNA damage markers: γH2AX* Apoptosis markers: cleaved caspase-3* Drug transporter expression: MDR1, MRP1* DNA repair pathway activity

Q19: How are this compound-linked ADCs characterized and quantified?

A19: Several analytical techniques are employed to characterize and quantify this compound-linked ADCs, including:* Liquid chromatography-mass spectrometry (LC-MS): This technique is widely used to determine the drug-to-antibody ratio (DAR), assess drug load distribution, and identify and quantify ADC metabolites [, , ].* ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to quantify the levels of ADC targets, such as soluble FOLR1, in biological fluids like plasma [].* Flow Cytometry: This technique is utilized to measure the expression of target antigens on the surface of cells [, ]. It can also be employed to assess ADC internalization and processing within cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)